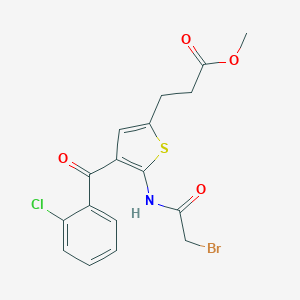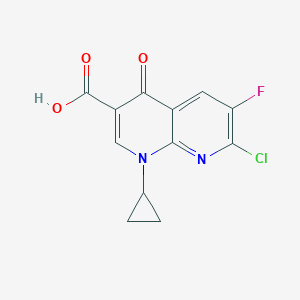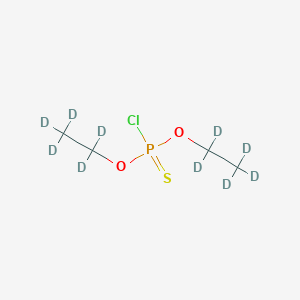
Diethyl Chlorothiophosphate-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl Chlorothiophosphate-d10 (DCTP-d10) is an organophosphate compound that has been used for a variety of scientific research applications. It is an analogue of the naturally occurring organophosphate compound diethyl thiophosphate (DTP) and has been used in a variety of biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
Detection of Chemical Warfare Agent Mimics
Diethyl chlorothiophosphate-d10 (DCP-d10) serves as a vital compound in the development of sensitive fluorescence probes for detecting chemical warfare agent (CWA) mimics. In a study, iminocoumarin-benzothiazole-based probes were developed to detect diethyl chlorophosphate (DCP), a CWA mimic. These probes exhibited remarkable fluorescence ON-OFF response, good recognition, and fast response times, alongside significant color changes observable by the naked eye. This method allows for the selective and sensitive detection of DCP, even in gas state, highlighting its potential for security and environmental monitoring applications (Khan et al., 2018).
Pharmacokinetics and Environmental Monitoring
Another crucial application of DCP-d10 is in the field of pharmacokinetics and environmental monitoring, particularly in studies comparing the metabolism of chlorpyrifos (CPF) and its metabolites. DCP-d10, being a deuterium-labeled version, allows for precise tracking and comparison of metabolite pharmacokinetics. This approach aids in understanding the metabolic pathways and environmental persistence of CPF and its metabolites, providing insights into their ecological and health impacts (Busby-Hjerpe et al., 2010).
Optical Sensing for Pesticides and Chemical Warfare Agents
DCP-d10 also finds application in developing optical sensors for real-time detection of organophosphorus pesticides and CWA simulants. An optical waveguide sensor, utilizing silica gel and crystal violet, was fabricated for the detection of DCP vapor. This sensor demonstrated high sensitivity, repeatability, and selectivity, with negligible interference from common solvents and other potential contaminants. Such sensors offer a promising avenue for fast and accurate detection of hazardous substances in the environment (Du et al., 2019).
Visual and Fluorescent Probes for Rapid Detection
The creation of fluorogenic and chromogenic probes for the rapid detection of DCP underscores the versatility of DCP-d10 in chemical sensor development. These probes, designed for rapid, clear fluorescence, and color changes upon DCP detection, facilitate easy and quick identification of nerve agent simulants. Such advancements are critical for developing protective measures against chemical threats and environmental pollutants (Wu et al., 2012).
Safety and Hazards
Diethyl Chlorothiophosphate-d10 is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is also harmful to aquatic life with long-lasting effects . It should be handled with care, using protective gloves, eye protection, and face protection . In case of contact with skin or eyes, immediate medical attention is required .
Mecanismo De Acción
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Biochemical Pathways
The specific biochemical pathways influenced by Diethyl Chlorothiophosphate-d10 are currently unknown. Given its use in proteomics research , it may be involved in pathways related to protein synthesis or degradation, but this is purely speculative without further data.
Pharmacokinetics
It is known to be soluble in chloroform, dichloromethane, ethyl acetate, and methanol , which may influence its bioavailability and distribution within the body.
Result of Action
Análisis Bioquímico
Biochemical Properties
It is known to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol
Cellular Effects
Given its use in proteomics research , it may have potential impacts on protein synthesis and degradation, which could influence cell function, signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
It is recommended to store the compound at -20° C for optimal stability .
Propiedades
IUPAC Name |
chloro-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClO2PS/c1-3-6-8(5,9)7-4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJJJTCKNZYTEY-MWUKXHIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC([2H])([2H])C([2H])([2H])[2H])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClO2PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90492339 |
Source


|
| Record name | O,O-Bis[(~2~H_5_)ethyl] phosphorochloridothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90492339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
287397-89-1 |
Source


|
| Record name | O,O-Bis[(~2~H_5_)ethyl] phosphorochloridothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90492339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Why was Diethyl Chlorothiophosphate-d10 synthesized in this study?
A1: The research aimed to develop a reliable method for quantifying insecticides like Coumaphos and Potasan using gas-liquid chromatography-mass spectrometry (GC-MS). This compound, a deuterated compound, was synthesized to serve as an internal standard for this analytical technique. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

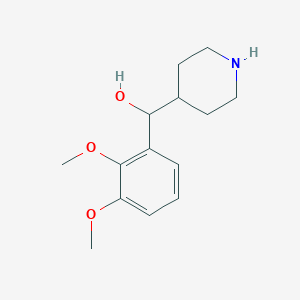

![4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine](/img/structure/B28686.png)
![4-[4-[(2R)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine](/img/structure/B28687.png)
![4-[4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B28688.png)
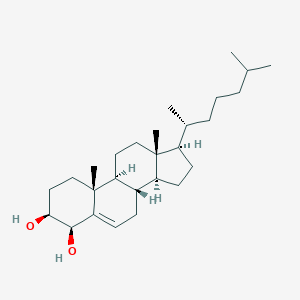


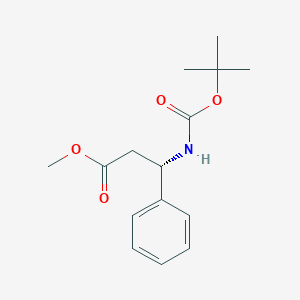
![(1R,3s,5S)-8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B28706.png)
![N-((1R,3s,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B28707.png)
![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime](/img/structure/B28711.png)
